molecular formula C10H14OS B1524139 [4-(Propan-2-ylsulfanyl)phenyl]methanol CAS No. 152595-89-6

[4-(Propan-2-ylsulfanyl)phenyl]methanol

Cat. No. B1524139
M. Wt: 182.28 g/mol
InChI Key: PZQQNGZEYAUQAA-UHFFFAOYSA-N
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Description

[4-(Propan-2-ylsulfanyl)phenyl]methanol (also known as 4-methylthiobenzyl alcohol) is an organosulfur compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is miscible in most organic solvents. It has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. The compound is used to study the mechanism of action of enzymes, to understand the biochemical and physiological effects of drugs, and to investigate the structure and function of proteins.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Enantioselective Catalysis : One study details the synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol and its use as a catalyst for the enantioselective epoxidation of α,β-enones, resulting in the production of corresponding epoxides with good yields and high enantioselectivities at room temperature (Lu et al., 2008).

  • Chemical Synthesis : The use of methanol in chemical synthesis is explored, with a study highlighting its role in the direct C–C coupling with allenes via an iridium catalyst, producing higher alcohols with all-carbon quaternary centers (Moran et al., 2011).

Material Science and Chemical Engineering

  • Lipid Dynamics : Research on methanol's impact on lipid dynamics in biological and synthetic membranes demonstrates significant effects on lipid transfer and flip-flop kinetics, essential for understanding cell membrane properties (Nguyen et al., 2019).

  • Catalyst Development : Another study focuses on the hydrogenation of carbon oxides to methanol over Cu-based catalysts, offering insights into the reaction mechanism and active sites for methanol synthesis, crucial for the development of efficient catalytic processes (Studt et al., 2015).

Supercritical Fluid Chromatography

  • Efficiency Enhancement : An investigation into the effects of methanol and other alcohols as modifiers in packed-column supercritical fluid chromatography (SFC) shows significant improvements in column efficiency and solute retention, highlighting methanol's utility in enhancing chromatographic processes (Zou et al., 2000).

properties

IUPAC Name

(4-propan-2-ylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQQNGZEYAUQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Propan-2-ylsulfanyl)phenyl]methanol

CAS RN

152595-89-6
Record name [4-(propan-2-ylsulfanyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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